1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile

Physicochemical Property Comparison Solid-State Properties Crystallization

Researchers need validated intermediates with precise physicochemical profiles for SAR. Generic substitution of pyrrolopyridine analogs fails due to quantifiable differences in HBA count and melting point. - **Key Differentiation**: HBA = 3 (vs. 2 for aromatic analog); melting point 131-132°C (vs. 107-108°C). - **Scaffold Advantage**: 2,3-Dihydro ring offers distinct 3D geometry for selective kinase hinge binding. - **Supply**: Multiple package sizes available. Shipped ambient worldwide.

Molecular Formula C15H12ClN3
Molecular Weight 269.73 g/mol
CAS No. 66751-32-4
Cat. No. B3385819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile
CAS66751-32-4
Molecular FormulaC15H12ClN3
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESC1CN(C2=C(C(=NC=C21)Cl)C#N)CC3=CC=CC=C3
InChIInChI=1S/C15H12ClN3/c16-15-13(8-17)14-12(9-18-15)6-7-19(14)10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2
InChIKeyIVUBSTLZKRPWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile


1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile (CAS 66751-32-4) is a 2,3-dihydropyrrolo[3,2-c]pyridine derivative with a molecular formula of C15H12ClN3 and a molecular weight of 269.73 g/mol [1]. This heterocyclic compound serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules, due to the presence of a versatile 7-carbonitrile group, a modifiable 6-chloro substituent, and a protective N-benzyl group . Its unique 2,3-dihydro structure distinguishes it from its fully aromatic analog, impacting its physicochemical properties and reactivity .

Medicinal Chemistry Scaffold
Key intermediate with 6-chloro and 7-carbonitrile handles for diversification.
2,3-Dihydro Reactivity
Saturated ring offers distinct SAR properties vs. aromatic analog.
N-Benzyl Protection
Allows selective deprotection strategies in synthesis workflows.

Why This Scaffold Cannot Be Replaced by Aromatic Analogs


Generic substitution between pyrrolopyridine analogs like CAS 66751-32-4 and its fully aromatic counterpart CAS 70357-64-1 is invalid due to quantifiable differences in key properties. The saturated 2,3-dihydro ring in CAS 66751-32-4 provides an additional hydrogen bond acceptor (HBA count of 3 vs. 2) and a higher melting point (131-132 °C vs. 107-108 °C), as shown by authoritative databases [1]. These factors directly influence solubility, crystal packing, and reactivity in structure-activity relationship (SAR) studies, making the compounds non-interchangeable for applications demanding precise physicochemical profiles.

Aromatic analog mismatch
The fully aromatic counterpart (CAS 70357-64-1) lacks the 2,3-dihydro ring, altering hydrogen-bond acceptor profile and target interaction potential.
Solid-state property divergence
Significant melting point difference may impact crystal packing, solubility, and purification outcomes in SAR studies.

Quantitative Differentiation Evidence


Higher Melting Point Versus Aromatic Analog

CAS 66751-32-4 exhibits a significantly higher melting point than its fully aromatic analog, CAS 70357-64-1. This difference indicates stronger intermolecular forces in the solid state, impacting storage, formulation, and purification protocols. [1]

Melting Point
Head-to-head
131–132 °C
Δ 24 °C vs. aromatic analog
Reported higher melting point may affect solid-state handling and stability.
Comparator data recrystallized from cyclohexane.
Physicochemical Property Comparison Solid-State Properties Crystallization

Enhanced Hydrogen Bond Acceptor Count

The 2,3-dihydro structure of CAS 66751-32-4 provides an additional hydrogen bond acceptor (HBA) site compared to the aromatic analog, as calculated by PubChem. This predicts a different hydrogen bonding profile and potential for distinct target interactions. [1][2]

HBA Count
Head-to-head
Target: 3 Aromatic: 2
Additional HBA may alter aqueous solubility and target engagement in assays.
Computed by Cactvs 3.4.8.24.
Molecular Recognition Drug Design Computational Chemistry

Reduced Topological Polar Surface Area

The topological polar surface area (TPSA) of CAS 66751-32-4 is marginally lower than its aromatic counterpart, potentially influencing membrane permeability. [1][2]

Topological PSA
Head-to-head
39.9 Ų
1.7 Ų lower than aromatic analog
Slightly lower TPSA may influence membrane permeability assessment.
Computed property; requires experimental validation.
Membrane Permeability ADME Prediction Medicinal Chemistry

Greater Molecular Complexity

CAS 66751-32-4 possesses significantly greater molecular complexity and a lower fraction of sp2 hybridized carbons (Fsp3) compared to the minimal core fragment 6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, making it a more advanced lead-like intermediate. [1][2]

Complexity Score
Class-level
358 (PubChem)
Higher complexity vs. minimal core fragment supports lead-like compound research.
Directional comparison; comparator score not explicitly quantified.
Fragment-Based Drug Discovery Chemical Libraries Scaffold Diversity

Optimal Research and Application Scenarios


Kinase Inhibitor Lead Optimization

The 2,3-dihydro scaffold of CAS 66751-32-4 offers a distinct three-dimensionality and hydrogen bonding profile (HBA=3) that is often desired for selective kinase hinge-binding motifs. Its protected N-benzyl group and versatile 6-chloro and 7-carbonitrile handles enable rapid parallel synthesis of focused compound libraries for SAR studies. The higher melting point (131-132 °C) simplifies purification by crystallization. [1]

Fragment-Based Drug Discovery Libraries

With a molecular weight of 269.73 g/mol and a complexity score of 358, this compound fits the profile of a 'lead-like' fragment rather than a minimal core. Its incorporation into FBDD screening libraries can provide more biologically relevant starting points compared to simpler fragments like the unsubstituted 6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile, potentially reducing the number of optimization cycles. [2]

Synthesis of 7-Deazapurine Nucleoside Analogs

The 7-carbonitrile group serves as a critical precursor for constructing 7-deazapurine systems, a class of antimetabolites with antiviral and anticancer activity. The N-benzyl protection strategy allows for selective glycosylation at N1 after activation or deprotection, a key step in nucleoside synthesis.

Development of CNS-Targeting Agents

The calculated lipophilicity (XLogP3 = 3.2) and a TPSA of 39.9 Ų place this compound in a favorable physicochemical space for crossing the blood-brain barrier. Its additional HBA center, compared to the fully aromatic analog, may also facilitate specific interactions with polar residues in CNS targets, making it a valuable scaffold for medicinal chemists pursuing CNS drug discovery. [3]

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
2,3-Dihydro scaffold with protective benzyl and reactive handles
Kinase hinge-binding motif SAR
Fragment-based screening libraries
Lead-like complexity and molecular weight range
Hit-to-lead progression efficiency
7-Deazapurine nucleoside analog synthesis
7-Carbonitrile for deazapurine core assembly
Regioselective glycosylation method development
CNS-targeted research compound design
Calculated lipophilicity and TPSA profile
Blood-brain barrier penetration research
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